![molecular formula C20H22S2 B12612416 1,8-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 919999-38-5](/img/structure/B12612416.png)
1,8-Bis[(ethylsulfanyl)methyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis[(ethylsulfanyl)methyl]anthracene is an organic compound that belongs to the family of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(ethylsulfanyl)methyl]anthracene typically involves the functionalization of anthracene at the 1 and 8 positions. One common method is the nucleophilic substitution reaction where ethylsulfanyl groups are introduced using ethylthiol and a suitable base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
化学反応の分析
Types of Reactions
1,8-Bis[(ethylsulfanyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-ethylsulfanylated anthracene
Substitution: Various substituted anthracene derivatives
科学的研究の応用
1,8-Bis[(ethylsulfanyl)methyl]anthracene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying biological interactions due to its aromatic structure and functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 1,8-Bis[(ethylsulfanyl)methyl]anthracene largely depends on its interaction with other molecules. The ethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The aromatic anthracene core can engage in π-π stacking interactions, which are important in molecular recognition and binding processes.
類似化合物との比較
Similar Compounds
1,8-Dimethylanthracene: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and applications.
1,8-Diethylanthracene: Similar to 1,8-Bis[(ethylsulfanyl)methyl]anthracene but with ethyl groups instead of ethylsulfanyl groups.
1,8-Bis(methylthio)anthracene: Contains methylthio groups instead of ethylsulfanyl groups, leading to variations in chemical properties.
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other anthracene derivatives. The combination of the anthracene core and ethylsulfanyl groups makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
919999-38-5 |
|---|---|
分子式 |
C20H22S2 |
分子量 |
326.5 g/mol |
IUPAC名 |
1,8-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-17-9-5-7-15-11-16-8-6-10-18(14-22-4-2)20(16)12-19(15)17/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
UGGSECBCQBWSPI-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)CSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
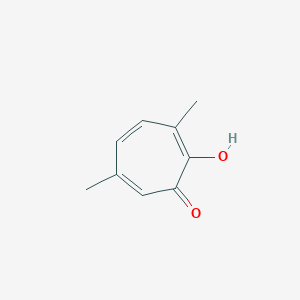
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
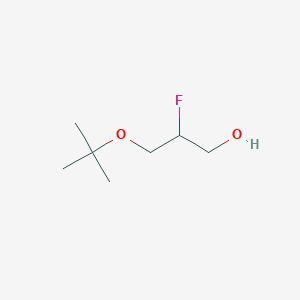
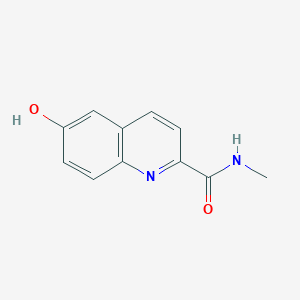

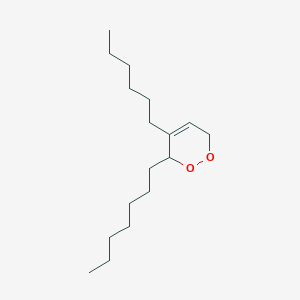
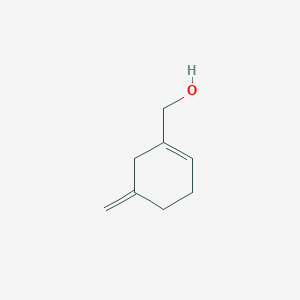

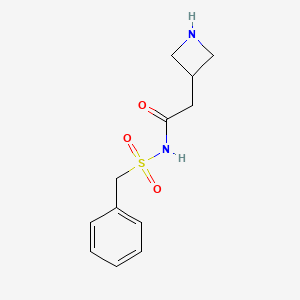
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
